molecular formula C14H21N3O2 B8107939 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

Cat. No.: B8107939
M. Wt: 263.34 g/mol
InChI Key: ZLVTYCBWJVBOED-UHFFFAOYSA-N
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Description

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure incorporating both pyridine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization to introduce the pyridine ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields and minimizing costs, possibly through the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is unique due to its combination of pyridine and piperazine moieties within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(pyridin-4-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)9-17-6-8-18-12-14(11-17)10-16-5-7-19-14/h1-4,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVTYCBWJVBOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)CN(CCOC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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